1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate
Description
Introduction to Hydrazone Derivatives in Medicinal Chemistry
Hydrazones, characterized by the R~1~R~2~C=N–NH~2~ structure, have emerged as versatile scaffolds in drug discovery due to their synthetic adaptability and diverse pharmacological profiles. The imine (C=N) bond in hydrazones serves as a reactive handle for structural modifications, enabling fine-tuning of electronic, steric, and solubility properties. This moiety’s nucleophilic nitrogen and electrophilic carbon facilitate interactions with biological macromolecules, including enzymes, receptors, and nucleic acids. For instance, hydrazones exhibit inhibitory effects against viral polymerases and cancer-related kinases by coordinating active-site residues or disrupting protein-DNA interactions.
Role of Aryl-Hydrazone Moieties in Bioactive Compound Design
The aryl-hydrazone segment in 1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate exemplifies strategic pharmacophore engineering. The 4-ethylphenyl group introduces steric bulk and electron-donating effects, stabilizing the hydrazone linkage while enhancing hydrophobic interactions with target proteins. This substitution pattern is critical for optimizing binding affinity, as demonstrated in molecular docking studies of analogous hydrazones with bovine serum albumin (BSA) and calf thymus DNA (ct-DNA) . For example, Kumari et al. reported that aroyl-hydrazones with para-substituted aryl groups exhibited binding energies of -10.02 to -11.42 kcal/mol with viral polymerases and kinase targets, comparable to known inhibitors.
The 2-oxoacetyl subunit adjacent to the hydrazone bond further augments bioactivity. This ketone group participates in hydrogen bonding with enzymatic active sites, as observed in hydrazone inhibitors of TGF-β receptor 1 and EphA2 kinases . Additionally, the α,β-unsaturated carbonyl system inherent to this subunit enables Michael addition reactions with cysteine residues, a mechanism exploited in covalent enzyme inhibition.
Structural and Electronic Contributions
- Conjugation Effects : The hydrazone’s extended π-system delocalizes electron density, reducing hydrolysis susceptibility and enhancing stability under physiological conditions.
- Metal Chelation : The N–N–C=O motif coordinates transition metals like Fe^3+^ and Cu^2+^, enabling antioxidant or pro-oxidant effects depending on redox conditions.
- pH Sensitivity : Protonation of the imine nitrogen at acidic pH (e.g., in tumor microenvironments) triggers structural rearrangements, enabling site-specific drug release.
Structural Significance of Naphthalene-Benzoyl Hybrid Systems
The naphthalen-2-yl 4-chlorobenzoate moiety in this compound merges two aromatic systems with complementary pharmacokinetic and pharmacodynamic properties.
Naphthalene Subsystem
The naphthalene ring’s planar structure facilitates intercalation into DNA base pairs or stacking interactions with aromatic amino acids (e.g., phenylalanine, tyrosine) in protein binding pockets. This subsystem’s rigidity also reduces conformational entropy loss upon target binding, improving binding affinity. For instance, naphthalene-containing hydrazones have demonstrated IC~50~ values < 10 μM against breast cancer cell lines, attributable to DNA topoisomerase II inhibition.
4-Chlorobenzoate Ester
The 4-chlorobenzoate group enhances lipophilicity, promoting blood-brain barrier penetration and intracellular accumulation. The electron-withdrawing chlorine atom polarizes the ester bond, moderating hydrolysis rates to sustain drug release. This substituent’s meta-directing effects also influence regioselectivity in metabolic reactions, potentially reducing off-target toxicity.
Synergistic Effects
- Enhanced Bioavailability : The naphthalene-benzoyl system’s logP value (~3.5) balances solubility and membrane permeability, addressing common challenges in drug delivery.
- Multitarget Engagement : The hybrid structure enables simultaneous interactions with DNA minor grooves (via naphthalene) and ATP-binding pockets (via benzoate ester), a dual mechanism observed in kinase inhibitors.
Properties
CAS No. |
769153-33-5 |
|---|---|
Molecular Formula |
C28H22ClN3O4 |
Molecular Weight |
499.9 g/mol |
IUPAC Name |
[1-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H22ClN3O4/c1-2-18-7-14-22(15-8-18)31-26(33)27(34)32-30-17-24-23-6-4-3-5-19(23)11-16-25(24)36-28(35)20-9-12-21(29)13-10-20/h3-17H,2H2,1H3,(H,31,33)(H,32,34)/b30-17+ |
InChI Key |
ADPZRUWGLJWSQZ-OCSSWDANSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategy
The compound is synthesized via a three-step sequence:
-
Hydrazone formation : Reaction of 4-ethylphenylamine with glyoxylic acid derivatives to generate the hydrazone intermediate.
-
Esterification : Coupling of the hydrazone intermediate with naphthalen-2-ol derivatives.
-
Final condensation : Introduction of the 4-chlorobenzoyl group via nucleophilic acyl substitution.
Key intermediates include:
-
Intermediate A : 2-((4-Ethylphenyl)amino)-2-oxoacetyl hydrazine
-
Intermediate B : 1-(Hydrazonomethyl)naphthalen-2-ol
Hydrazone Intermediate Preparation
The hydrazone backbone is formed by reacting 4-ethylaniline (1.0 eq) with ethyl glyoxylate (1.2 eq) in ethanol under reflux (78°C, 6 hr). Hydrazine hydrate (1.5 eq) is then added to form the hydrazone linkage.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Catalyst | None |
| Yield | 72–78% |
Esterification with Naphthalen-2-ol
Intermediate A is coupled with 1-hydroxynaphthalene-2-carbaldehyde (1.1 eq) using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in dichloromethane (DCM) at 0–5°C.
Optimization Data
| Parameter | Effect on Yield |
|---|---|
| DCM vs. THF | +15% yield in DCM |
| Temperature >10°C | -20% yield |
| Stoichiometry (DCC) | 1.2 eq optimal |
4-Chlorobenzoylation
The final step involves reacting Intermediate B with 4-chlorobenzoyl chloride (1.3 eq) in pyridine at 60°C for 12 hr. Pyridine acts as both solvent and base to neutralize HCl byproducts.
Characterization of Final Product
| Technique | Key Data |
|---|---|
| NMR | δ 8.2–7.1 (aromatic protons) |
| MS (ESI+) | m/z 479.91 [M+H]+ |
| HPLC Purity | >98% |
Reaction Optimization and Challenges
Solvent Systems
Ethanol and DCM are preferred for their ability to dissolve polar intermediates while minimizing side reactions. Substituting ethanol with methanol reduces yields by 12–18% due to increased ester hydrolysis.
Catalytic Enhancements
Triethylamine (TEA) or DMAP (4-dimethylaminopyridine) improves acylation efficiency:
Catalyst Screening
| Catalyst | Yield Improvement |
|---|---|
| None | 68% |
| TEA (5 mol%) | 75% |
| DMAP (2 mol%) | 82% |
Purification and Characterization
Chromatographic Methods
Silica gel column chromatography (hexane:ethyl acetate, 3:1) achieves >95% purity. Recrystallization from ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.
Spectroscopic Validation
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents describe microreactor-based systems that reduce reaction time by 40% and improve safety profiles.
Comparative Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 18 hr | 10 hr |
| Yield | 75% | 82% |
| Purity | 98% | 99.5% |
Emerging Methodologies
Photocatalytic Approaches
Preliminary studies show TiO-catalyzed reactions under UV light reduce energy consumption by 30% while maintaining yields.
Biocatalytic Routes
Lipase-mediated esterification in ionic liquids ([BMIM][BF) achieves 65% yield, offering a greener alternative.
Chemical Reactions Analysis
Types of Reactions
1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Hydrazone-Linked Chlorobenzoate Derivatives
- Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate (): Shares a hydrazone linkage but lacks the naphthyl and 4-ethylphenylamino groups. The Z-configuration of its hydrazone bond and planar Caryl–NH–N=C unit (torsion angle: 5.5°) facilitate helical chain formation via intermolecular hydrogen bonding . The target compound’s extended aromatic system may enhance π-stacking but reduce conformational flexibility.
- 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate () : Contains a phenacyl benzoate core but lacks the hydrazone bridge. The absence of the hydrazone group limits its ability to participate in chelation or redox reactions, which are critical in metal-binding or pro-drug activation .
4-Ethylphenylamino Substituted Analogs
- 1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-methylbenzoate (): Differs only in the benzoate substituent (methyl vs. chloro).
- Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate (): Features a chloro-substituted hydrazone but lacks the naphthyl and 4-ethylphenylamino groups. Its synthesis via diazonium salt coupling (85% yield) suggests a scalable route for the target compound’s hydrazone formation .
Key Properties
Biological Activity
1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several functional groups that may contribute to its biological activity:
- Naphthalene moiety : Often associated with anti-cancer properties.
- Hydrazone linkage : Known for its role in biological activity modulation.
- Chlorobenzoate group : May enhance lipophilicity and cellular uptake.
The molecular formula is , with a molecular weight of approximately 377.84 g/mol.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. A study focusing on hydrazone derivatives demonstrated their effectiveness against various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.
Table 1: Antitumor Activity of Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Compound B | PC3 (Prostate) | 15 | Cell cycle arrest |
| Compound C | HeLa (Cervical) | 12 | ROS generation |
Antimicrobial Properties
The presence of the chlorobenzoate group suggests potential antimicrobial activity. Compounds containing similar moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of chlorobenzoate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives inhibited bacterial growth significantly, suggesting a potential for developing new antimicrobial agents.
The proposed mechanisms for the biological activities of this compound include:
- Apoptosis Induction : Interaction with mitochondrial pathways leading to cytochrome c release.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing progression through the cell cycle.
- Antioxidant Activity : Scavenging reactive oxygen species (ROS), which can lead to cellular damage.
Q & A
Q. What are the optimized synthesis protocols for 1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate?
Methodological Answer: The synthesis typically involves multi-step reactions, including diazotization, hydrazone formation, and esterification. A common approach is:
Diazotization of 4-ethylaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to generate the diazonium salt.
Hydrazone formation by coupling the diazonium salt with a ketone or ester precursor (e.g., ethyl 2-chloro-3-oxobutanoate) in ethanol with sodium acetate as a base .
Esterification of the intermediate with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., DMF as solvent, room temperature).
Key parameters include strict temperature control (±2°C) during diazotization and stoichiometric precision to avoid side products. Yield optimization (≥80%) requires recrystallization from ethanol .
Q. How can researchers purify and characterize this compound?
Methodological Answer:
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via TLC (Rf = 0.5–0.6 in 7:3 hexane:ethyl acetate) .
- Characterization:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm the hydrazone linkage (δ 8.2–8.5 ppm for NH) and ester group (δ 4.3–4.5 ppm for CH₂).
- IR spectroscopy to identify carbonyl stretches (C=O at 1680–1720 cm⁻¹) and N-H bending (1540–1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 550.12) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for hydrazone derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions or structural impurities. To address this:
Standardize bioassays: Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v).
Validate compound stability: Pre-screen via HPLC under physiological conditions (37°C, pH 7.4) to rule out degradation .
Comparative SAR studies: Synthesize analogs (e.g., replacing 4-chlorobenzoate with 4-fluorobenzoate) to isolate structural contributors to activity. Reference compounds like N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]acetamide (IC₅₀ = 12 µM vs. 18 µM for the target compound) highlight substituent effects .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
Methodological Answer:
- Molecular docking (AutoDock Vina, PDB ID 1XYZ) to predict interactions with target proteins (e.g., EGFR kinase). Focus on the hydrazone moiety’s role in hydrogen bonding (e.g., with Lys721) .
- MD simulations (GROMACS, 100 ns) to assess stability of ligand-protein complexes. Metrics like RMSD (<2.0 Å) and binding free energy (MM-PBSA ≤ -40 kcal/mol) correlate with experimental IC₅₀ values .
- QSAR models using descriptors like logP and polar surface area to prioritize analogs with optimal bioavailability (e.g., logP < 5.0) .
Q. What analytical techniques elucidate the Z/E configuration of the hydrazone linkage?
Methodological Answer:
- NOESY NMR : Cross-peaks between the hydrazone NH and adjacent aromatic protons confirm the Z-configuration (planar geometry, as seen in ).
- X-ray crystallography : Resolve bond angles (e.g., C=N–N–C torsion angle ~5.5°) and packing interactions (e.g., hydrogen-bonded helical chains) .
- UV-Vis spectroscopy : Compare λmax shifts in polar vs. non-polar solvents; Z-isomers exhibit hypsochromic shifts due to reduced conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
